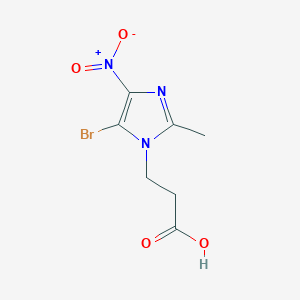
5-bromo-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-4-methyl-1H-pyrazol-3-amine” is a heterocyclic compound . It is an important intermediate used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of “5-bromo-4-methyl-1H-pyrazol-3-amine” involves several steps . The process starts with diethyl butynedioate as a raw material, which is condensed with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This compound is then reacted with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. After hydrolyzing in sodium hydroxide alcoholic solution, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is obtained. This compound is then reacted with azido dimethyl phosphate and tert-butyl alcohol to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate. Finally, hydrolyzing in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis
The molecular formula of “5-bromo-4-methyl-1H-pyrazol-3-amine” is C4H6BrN3 . It has a molecular weight of 176.014 Da .Chemical Reactions Analysis
Pyrazole compounds, including “5-bromo-4-methyl-1H-pyrazol-3-amine”, are known for their diverse chemical reactivity. They can undergo various chemical reactions, such as [3 + 2] cycloaddition, condensation, oxidation, and coupling reactions .Physical And Chemical Properties Analysis
“5-bromo-4-methyl-1H-pyrazol-3-amine” is a solid compound . Its water solubility is estimated to be 1.36 mg/ml . It has a Log P value of 0.88, indicating its lipophilicity .Scientific Research Applications
Synthesis of Pyrimidine-Based Derivatives
“5-bromo-4-methyl-1H-pyrazol-3-amine” is used in the synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl substituent appended in C 4 position . These products are generated via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate in good to excellent yields .
Antimicrobial Applications
The synthesized pyrimidine-based derivatives have been assessed against nine pathogens including six bacterial strains (both Gram-negative and Gram-positive), three fungal strains . The inhibition zone diameters of products at 10 mg ml−1 concentrations were recorded in the range of 10.51–18.44 mm via disk diffusion method .
Antioxidant Applications
The synthesized pyrimidine-based derivatives were also tested for their antioxidant properties. However, notable antioxidant properties were not observed with the products . IC50 values were in the range of 107.49–929.16 μg ml−1 .
Synthesis of Novel Insecticides
“5-bromo-4-methyl-1H-pyrazol-3-amine” is used as a key intermediate in the synthesis of novel insecticides such as chlorantraniliprole .
Mechanism of Action
Target of Action
5-Bromo-4-methyl-1H-pyrazol-3-amine is a key intermediate in the synthesis of novel insecticides targeting the nicotinic acetylcholine receptor . It is also used in the synthesis of further functionalized starting materials .
Mode of Action
Pyrazole derivatives are known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which is symptomatic for the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy, and is particularly suitable for preventing sudden cardiac death .
Biochemical Pathways
It is known that pyrazole derivatives can affect the atp-sensitive potassium channels in cardiac muscle .
Pharmacokinetics
It is known that the compound has a low solubility in water but is more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Result of Action
It is known that pyrazole derivatives can have a variety of biological activities, including insecticidal activity .
properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-3(5)7-8-4(2)6/h1H3,(H3,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMRCGDDOZGTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-methyl-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)

![1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2802862.png)
![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)